REACTION_CXSMILES
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[CH3:1][Si:2]([NH:5][Si](C)(C)C)([CH3:4])[CH3:3].[NH:10]1[CH:14]=[CH:13]N=[CH:11]1>C1(C)C=CC=CC=1>[CH3:1][Si:2]([CH3:4])([CH3:3])[N:5]1[CH:13]=[CH:14][N:10]=[CH:11]1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture heated
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Type
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TEMPERATURE
|
Details
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to reflux for 3 h
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Duration
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3 h
|
Type
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CONCENTRATION
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Details
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The reaction mixture was then concentrated to dryness under reduced pressure
|
Type
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DISTILLATION
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Details
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Distillation of the residue
|
Type
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CUSTOM
|
Details
|
gave AA2-2 as a colorless oil in 85%
|
Type
|
CUSTOM
|
Details
|
For best results
|
Type
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CUSTOM
|
Details
|
should be stored at 0° C. under argon
|
Name
|
|
Type
|
|
Smiles
|
C[Si](N1C=NC=C1)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |